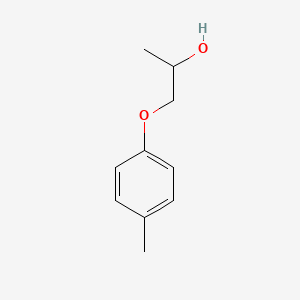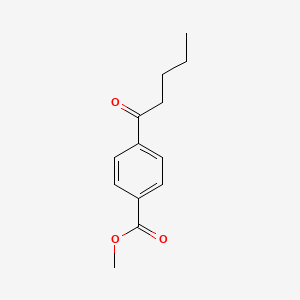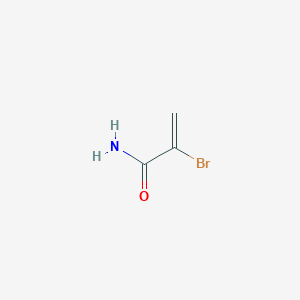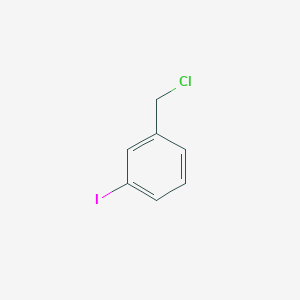
1-(Chloromethyl)-3-iodobenzene
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Ring-Opening Dichlorination
The study by Garve et al. (2014) discusses the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride to yield ring-opened products with chlorine atoms at specific positions. This process is significant for the generation of chlorinated compounds in organic synthesis (Garve et al., 2014).
Formation of Solar Cell Thin Films
Chen et al. (2017) utilized a range of nonpolar antisolvents, including iodobenzene, in the formation of smooth and crystalline CH3NH3PbI3 thin films. These films are crucial for solar cell technology. The study highlights the influence of iodobenzene as an efficient antisolvent in the fabrication process (Chen et al., 2017).
Co-Crystallization in Diradicals
Akpinar et al. (2014) described the co-crystallization of 1,3-bis(4',4',5',5'-tetramethyl-4',5'-dihydro-1'H-imidazol-2'-yl-1'-oxyl)-5-iodobenzene with dichloromethane, forming 1-D chains with antiferromagnetic properties. This research offers insights into the molecular interactions and magnetic properties of such compounds (Akpinar et al., 2014).
Polymer-Supported Iodobenzene Synthesis
Suzuki and Togo (2010) investigated the preparation of polymer-supported iodobenzene compounds and their utility in organic reactions. This research has implications for the development of recyclable reagents in synthetic chemistry (Suzuki & Togo, 2010).
Halogenated Compound Analysis
Nevalainen and Kolehmainen (1996) studied the NMR spectra of chlorinated diphenyliodonium salts and iodobenzenes, providing valuable data for understanding the structural properties of such compounds (Nevalainen & Kolehmainen, 1996).
Iodobenzene in Oxabicyclo[3.2.1]octane Synthesis
Ngatimin et al. (2013) explored iodobenzene-catalyzed functionalization of olefins, which leads to the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes. This research demonstrates the catalytic potential of iodobenzene in organic synthesis (Ngatimin et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(chloromethyl)-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGGDQMRBOFYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516740 | |
| Record name | 1-(Chloromethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-iodobenzene | |
CAS RN |
60076-09-7 | |
| Record name | 1-(Chloromethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


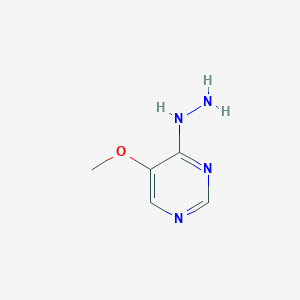
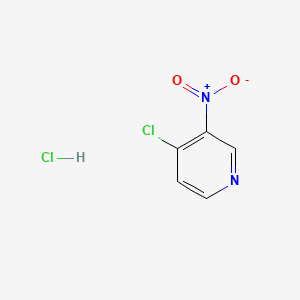

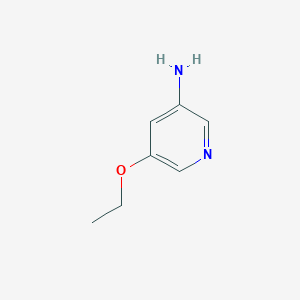
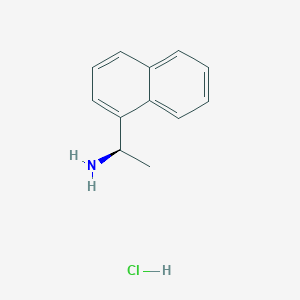


![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)
